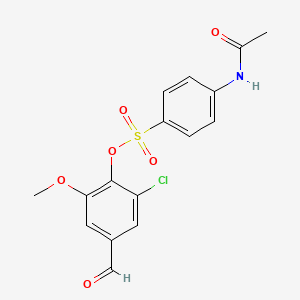
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, also known as BMF-6, is a chemical compound that has been studied for its potential use in various scientific applications.
Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Research has shown that benzamide derivatives, including compounds structurally related to N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide, are pivotal in organic synthesis. For example, they are used in the thiourea-catalyzed asymmetric Michael addition of activated methylene compounds to α,β-unsaturated imides. This process is enhanced by the presence of substituents on the aromatic ring of benzamide derivatives, contributing to high enantioselectivity and yields in reactions (Inokuma, Hoashi, & Takemoto, 2006).
Receptor Imaging Agents
This compound and its analogues have been explored as potential imaging agents. For instance, iodobenzamide analogues have demonstrated effectiveness in targeting D-2 dopamine receptors in the central nervous system, suggesting their utility in receptor imaging for diagnostic purposes (Murphy, Kung, Kung, & Billings, 1990).
Antitumor Activity
Dihydrobenzofuran lignans and related compounds, structurally similar to this compound, have been identified as potential antitumor agents. These compounds exhibit significant activity against tumor cell lines by inhibiting tubulin polymerization, suggesting their role in cancer therapy (Pieters, Van Dyck, Gao, Bai, Hamel, Vlietinck, & Lemiére, 1999).
Propiedades
IUPAC Name |
N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c1-15-20-13-10-18(25-24(27)17-8-11-19(28-2)12-9-17)14-21(20)29-23(15)22(26)16-6-4-3-5-7-16/h3-14H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJMFQAFDZJYRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

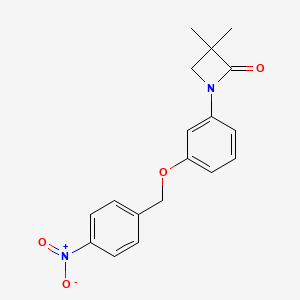


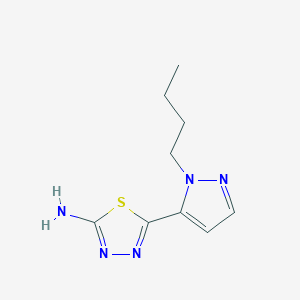
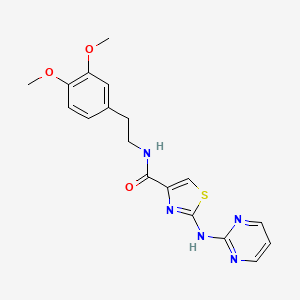
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2616964.png)



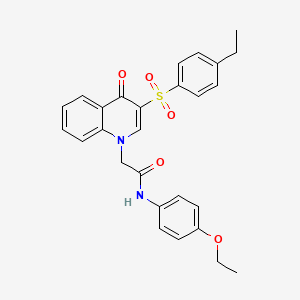

![2-[(1-Methoxypropan-2-yl)amino]acetic acid hydrochloride](/img/structure/B2616975.png)
